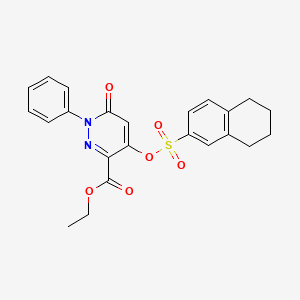

Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

This compound features a pyridazine core with a phenyl group at position 1, an ethyl carboxylate ester at position 3, and a sulfonyloxy substituent at position 4 linked to a 5,6,7,8-tetrahydronaphthalene (tetralin) ring. The sulfonyloxy group (-OSO₂-) enhances electrophilicity at position 4, making it reactive in nucleophilic substitution or elimination reactions. While specific data for this compound (e.g., melting point, bioactivity) are unavailable in the provided evidence, structural analogs offer insights into its properties through comparative analysis .

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S/c1-2-30-23(27)22-20(15-21(26)25(24-22)18-10-4-3-5-11-18)31-32(28,29)19-13-12-16-8-6-7-9-17(16)14-19/h3-5,10-15H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBSTWQBKDWADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C₂₁H₂₃N₃O₅S

- Molecular Weight : 409.49 g/mol

- CAS Number : 376358-26-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may act as an enzyme inhibitor and modulate signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies show that dihydropyridazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. Ethyl 6-oxo derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 6-Oxo | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

The compound's potential anticancer properties have been explored through in vitro assays. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.2 | Caspase activation |

| HeLa | 4.8 | Cell cycle arrest |

Anti-inflammatory Effects

Ethyl 6-oxo has demonstrated anti-inflammatory effects in various preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on MCF7 breast cancer cells showed that treatment with Ethyl 6-oxo resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.

- Animal Model for Inflammation : In a murine model of induced inflammation, administration of Ethyl 6-oxo significantly reduced paw edema and inflammatory cytokine levels (p < 0.01), indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituents at positions 1, 4, and the ester group (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural formula.

Key Observations

Trifluoromethyl (-CF₃) (CAS 477854-72-1, 477859-63-5): Electron-withdrawing nature stabilizes the pyridazine ring, possibly improving metabolic stability in drug design . Butylsulfanyl (-S-C₄H₉) (CAS 866009-66-7): Thioether groups are less reactive than sulfonates, suggesting altered pharmacokinetics .

Position 1 Aromatic Substituents :

- Phenyl vs. 3-Substituted Phenyl : Chlorine (CAS 477859-63-5) or trifluoromethyl (CAS 338395-91-8) at position 1 increases polarity and may influence target selectivity .

Ester Groups :

- Ethyl vs. Methyl : Ethyl esters (e.g., CAS 477854-72-1) typically exhibit slower hydrolysis than methyl esters (CAS 338395-91-8), affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.